molecular formula C8H8N2O B13663417 Furo[2,3-b]pyridin-5-ylmethanamine

Furo[2,3-b]pyridin-5-ylmethanamine

Katalognummer: B13663417
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: XXJPYCJRPUTHCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furo[2,3-b]pyridin-5-ylmethanamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring structure consisting of a furan ring and a pyridine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug development and other scientific research applications.

Analyse Chemischer Reaktionen

Types of Reactions: Furo[2,3-b]pyridin-5-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the furan and pyridine rings.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of solvents such as dichloromethane, ethanol, and water, along with appropriate catalysts to enhance the reaction rates and yields .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield furo[2,3-b]pyridine derivatives with additional functional groups, while substitution reactions may result in the formation of various substituted furo[2,3-b]pyridines .

Wissenschaftliche Forschungsanwendungen

Furo[2,3-b]pyridin-5-ylmethanamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound has shown significant potential as an anticancer agent due to its ability to disrupt key cellular signaling pathways . Additionally, it has been investigated for its antimicrobial and antioxidant properties . The compound’s unique structure also makes it a valuable tool for studying various biochemical processes and developing new therapeutic agents.

Wirkmechanismus

The mechanism of action of furo[2,3-b]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways within cells. Molecular docking studies have revealed strong binding affinities of this compound to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions disrupt key cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Furo[2,3-b]pyridin-5-ylmethanamine can be compared to other similar compounds, such as furo[3,2-b]pyridine and pyrido[2,3-d]pyrimidine derivatives . While these compounds share some structural similarities, this compound is unique in its specific ring fusion and functional groups, which contribute to its distinct chemical and biological properties. The presence of both furan and pyridine rings in this compound imparts unique reactivity and binding characteristics, making it a valuable scaffold for drug development and other scientific research applications .

Conclusion

This compound is a versatile and valuable compound in the field of medicinal chemistry and scientific research. Its unique structure and reactivity make it a promising candidate for the development of new therapeutic agents and the study of various biochemical processes. The compound’s ability to interact with key molecular targets and disrupt cellular signaling pathways underscores its potential as an anticancer agent and its broader applications in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C8H8N2O

Molekulargewicht

148.16 g/mol

IUPAC-Name

furo[2,3-b]pyridin-5-ylmethanamine

InChI

InChI=1S/C8H8N2O/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H,4,9H2

InChI-Schlüssel

XXJPYCJRPUTHCY-UHFFFAOYSA-N

Kanonische SMILES

C1=COC2=NC=C(C=C21)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.